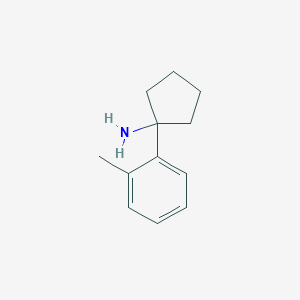

1-(2-Methylphenyl)cyclopentanamine

Description

1-(2-Methylphenyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a 2-methylphenyl substituent attached to the cyclopentane ring. The ortho-methyl group may influence steric and electronic properties, distinguishing it from para-substituted or halogenated analogs.

Properties

CAS No. |

75095-81-7 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-(2-methylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |

InChI Key |

PKYMSRQFIIFDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions typically include:

Temperature: Room temperature to reflux

Solvent: Ether or tetrahydrofuran (THF)

Catalyst: Palladium on carbon (Pd/C) for hydrogenation

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Key parameters include:

Pressure: Elevated hydrogen pressure

Catalyst: Nickel or palladium-based catalysts

Purification: Distillation or recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form more saturated amines.

Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 2-methylphenylcyclopentanone or 2-methylphenylcyclopentanoic acid.

Reduction: Cyclopentylamine derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(2-Methylphenyl)cyclopentanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include:

Receptor Binding: Interaction with neurotransmitter receptors.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 1-(2-Methylphenyl)cyclopentanamine with analogs from the evidence, focusing on substituent effects:

Pharmacological and Physicochemical Properties

- Lipophilicity : The methyl group in this compound likely increases logP compared to fluoro or chloro analogs, enhancing membrane permeability but possibly reducing solubility.

- Basicity : Electron-donating methyl groups may increase amine basicity (pKa ~9-10) relative to electron-withdrawing fluoro analogs (pKa ~8-9) .

- Biological Activity : Fluorinated analogs (e.g., ARN5187) exhibit dual inhibition of REV-ERBβ and autophagy, suggesting that substituent electronic properties critically modulate target engagement . Methyl-substituted derivatives may prioritize steric interactions over electronic effects.

Key Research Findings

- ARN5187 : Demonstrates that ortho-fluoro substitution optimizes binding to REV-ERBβ, a nuclear receptor involved in circadian rhythm regulation .

- Chlorinated Derivatives : Para-chloro analogs () are intermediates in agrochemical synthesis (e.g., metconazole), highlighting the role of halogenation in stabilizing intermediates .

- Naphthyl Derivatives : Bulkier aromatic systems () may enhance interactions with hydrophobic enzyme pockets but reduce synthetic yield due to steric challenges .

Biological Activity

1-(2-Methylphenyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring bonded to a 2-methylphenyl group. Its molecular formula is , with a molecular weight of approximately 189.27 g/mol. The unique arrangement of the methyl group on the phenyl ring contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research suggests that it may modulate the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and various physiological processes. These interactions indicate potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

Neurotransmitter Interaction

Studies have shown that this compound can influence neurotransmitter levels, particularly:

- Serotonin : Involved in mood regulation.

- Dopamine : Plays a role in reward and pleasure systems.

- Norepinephrine : Affects attention and responding actions.

These interactions suggest that the compound could be explored for its antidepressant or anxiolytic properties.

Anti-Inflammatory Activity

Research has indicated that compounds structurally similar to this compound exhibit anti-inflammatory effects. For instance, studies on related cyclopentanamines have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin release, suggesting potential antidepressant effects.

- Anti-Inflammatory Research : In vitro assays using RAW 264.7 macrophages showed that compounds similar to this compound inhibited nitric oxide production at subcytotoxic concentrations, indicating anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.